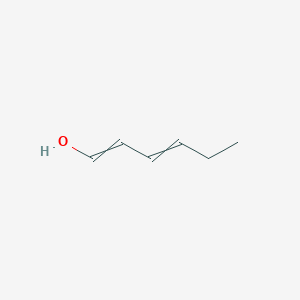
1,3-Hexadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Hexadien-1-ol is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a hexadiene chain, which consists of six carbon atoms with two double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Hexadien-1-ol can be synthesized through several methods, including:
Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile.
Catalytic Pyrolysis: This method involves the catalytic pyrolysis of 1,3-hexadien-5-ol or 2,4-hexadien-1-ol using alumina at temperatures ranging from 260°C to 325°C.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
1,3-Hexadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the hexadiene chain can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated alcohols and amines.
Aplicaciones Científicas De Investigación
1,3-Hexadien-1-ol has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug synthesis and as a precursor for bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Hexadien-1-ol involves its reactivity due to the presence of the hydroxyl group and the conjugated diene system. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the conjugated diene system can undergo cycloaddition reactions, such as the Diels-Alder reaction .
Comparación Con Compuestos Similares
1,3-Hexadien-1-ol can be compared with other similar compounds, such as:
1,5-Hexadien-3-ol: This compound has a hydroxyl group at the third carbon position and is used in similar synthetic applications.
2,4-Hexadien-1-ol: This compound has a hydroxyl group at the first carbon position and is also used in Diels-Alder reactions.
Uniqueness
This compound is unique due to its specific placement of the hydroxyl group and the conjugated diene system, which makes it highly reactive and versatile in various chemical reactions.
Propiedades
Número CAS |
11131-15-0 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
(1E,3E)-hexa-1,3-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-7H,2H2,1H3/b4-3+,6-5+ |
Clave InChI |
ZVSONHCDFQDFNN-VNKDHWASSA-N |
SMILES |
CCC=CC=CO |
SMILES isomérico |
CC/C=C/C=C/O |
SMILES canónico |
CCC=CC=CO |
Key on ui other cas no. |
11131-15-0 |
Sinónimos |
hexadienol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)





![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)

